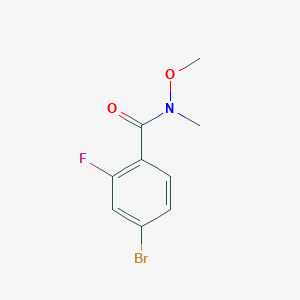

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

Übersicht

Beschreibung

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9BrFNO2 and a molecular weight of 262.08 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to a benzamide core. It is primarily used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 4-bromo-2-fluorobenzoic acid with N-methoxy-N-methylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation and reduction: The methoxy and methyl groups can be oxidized or reduced under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF (dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide at elevated temperatures.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzamides.

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of corresponding alcohols or amines.

Hydrolysis: Formation of 4-bromo-2-fluorobenzoic acid and N-methoxy-N-methylamine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its unique halogen substitutions enhance biological activity, making it a valuable component in drug formulation.

Case Study: Enzalutamide Synthesis

A notable application of this compound is in the synthesis of enzalutamide, a drug used to treat prostate cancer. The process involves coupling 4-bromo-2-fluoro-N-methylbenzamide with other chemical agents under specific conditions to yield high-purity products. This method improves the efficiency and reduces impurities compared to previous synthesis routes .

Biochemical Research

Enzyme Interaction Studies:

In biochemical research, this compound is utilized to investigate enzyme interactions and metabolic pathways. Understanding these interactions is essential for drug discovery, as it provides insights into how compounds affect biological systems.

Research Example:

Studies have shown that compounds similar to this compound can modulate enzyme activity, which is critical for developing targeted therapies in various diseases .

Agricultural Chemistry

Potential as Pesticides:

The compound's properties are being explored for its potential use as a pesticide or herbicide. The unique structure may lead to the development of more effective and environmentally friendly agricultural solutions.

Research Findings:

Research indicates that fluorinated compounds often exhibit enhanced biological activity against pests, suggesting that this compound could be effective in agricultural applications .

Material Science

Novel Material Development:

In material science, this compound is investigated for its potential to create novel materials, particularly in polymers. Its unique structure can impart desirable characteristics such as increased stability and improved mechanical properties.

Application Insights:

Research has demonstrated that incorporating halogenated compounds into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for advanced applications .

Analytical Chemistry

Development of Analytical Methods:

this compound is employed in developing analytical methods for detecting and quantifying similar compounds in various samples. This enhances the accuracy of chemical analysis in laboratories.

Methodological Advances:

Recent advancements include using this compound as a standard reference material in chromatographic techniques, improving the reliability of analytical results .

Summary Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis; enhances biological activity | Synthesis of enzalutamide |

| Biochemical Research | Studies enzyme interactions and metabolic pathways | Modulation of enzyme activity |

| Agricultural Chemistry | Potential use as pesticides or herbicides | Enhanced biological activity against pests |

| Material Science | Development of novel materials with improved properties | Increased stability in polymer applications |

| Analytical Chemistry | Used in developing methods for detection and quantification | Standard reference material for chromatographic techniques |

Wirkmechanismus

The mechanism of action of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-fluoro-N-methylbenzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide: Positional isomer with different substitution pattern on the benzene ring, leading to variations in chemical and biological properties.

4-Bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide:

Uniqueness

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the methoxy and methyl groups, makes it a versatile compound for various research applications .

Biologische Aktivität

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is a synthetic compound with potential biological applications. Its structure comprises a bromine and fluorine substituent on a benzamide backbone, which influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.

- Molecular Formula : C₈H₈BrFNO

- Molecular Weight : 232.05 g/mol

- CAS Number : 749927-69-3

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an antidiabetic agent and its interactions with specific receptors.

Antidiabetic Potential

Research indicates that compounds similar to this compound can modulate glucose homeostasis through interactions with G-protein coupled receptors (GPCRs) involved in insulin secretion. Specifically, the compound may enhance insulin release from pancreatic beta-cells under hyperglycemic conditions by acting as an agonist for GPR40, a receptor implicated in glucose-stimulated insulin secretion (GSIS) .

The mechanism involves:

- Receptor Activation : Binding to GPR40 enhances the secretion of insulin.

- Lipid Metabolism Modulation : The compound may influence lipid metabolism, which is crucial for managing type 2 diabetes and obesity .

Study 1: In Vivo Efficacy

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in blood glucose levels postprandially. The results suggested that the compound effectively mimics incretin hormones, enhancing insulin secretion in response to glucose intake .

Study 2: Toxicological Assessment

Toxicological evaluations have shown that while the compound exhibits beneficial effects on glucose metabolism, it also poses risks at higher concentrations. In vitro studies indicated cytotoxic effects on liver cells, highlighting the need for careful dosage regulation to mitigate hepatotoxicity .

Research Findings Summary Table

| Study | Focus | Findings |

|---|---|---|

| Study 1 | In Vivo Efficacy | Significant reduction in blood glucose levels; enhanced insulin secretion via GPR40 activation. |

| Study 2 | Toxicological Assessment | Cytotoxic effects observed at high concentrations; potential hepatotoxicity noted. |

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYDISRVUKFNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)Br)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681107 | |

| Record name | 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801303-33-3 | |

| Record name | 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.